

# An In-depth Technical Guide to the Peptoid Structure of CI-1015

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CI-1015

Cat. No.: B1668927

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This technical guide provides a comprehensive overview of the peptoid structure of **CI-1015**, a second-generation cholecystokinin-B (CCK-B) receptor antagonist. Developed as a potential anxiolytic agent, **CI-1015** represents a significant advancement in peptoid-based drug design, offering an improved pharmacokinetic profile over its predecessor, CI-988. This document is intended for researchers, scientists, and drug development professionals, providing detailed information on its structure, synthesis, and biological activity.

## Core Structure and Physicochemical Properties

**CI-1015**, chemically named tricyclo[3.3.1.1<sup>3,7</sup>]dec-2-yl [1S-[1 $\alpha$ (S\*)2 $\beta$ ]-[2-[(2-hydroxycyclohexyl)amino]-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxoethyl]carbamate, is a peptoid analogue of CCK-4.<sup>[1]</sup> The design of **CI-1015** focused on reducing the molecular weight of the parent compound, CI-988 (MW = 614), to enhance absorption and bioavailability.<sup>[1]</sup> Key structural moieties, including the  $\alpha$ -methyltryptophan and adamantyloxycarbonyl groups, were retained as they are crucial for receptor binding.<sup>[1][2]</sup> The primary modifications were made at the C-terminus of the molecule.<sup>[1][2]</sup>

Table 1: Physicochemical and Pharmacokinetic Properties of **CI-1015** and CI-988

Property	CI-1015	CI-988	Reference
Molecular Weight	Not explicitly stated, but lower than CI-988	614	<a href="#">[1]</a>
Water Solubility	Less soluble than CI-988	More soluble than CI-1015	<a href="#">[1]</a>
Oral Bioavailability in Rat (dosed in HPβCD)	Nearly 10 times higher than CI-988	Low	<a href="#">[1]</a>
Blood-Brain Permeability	Enhanced relative to CI-988	Lower than CI-1015	<a href="#">[1]</a>

## Mechanism of Action and Biological Activity

**CI-1015** functions as a selective antagonist of the CCK-B receptor.[\[1\]](#) This receptor is implicated in anxiety and panic disorders, making its antagonists promising therapeutic agents. The antagonist profile of **CI-1015** has been demonstrated in preclinical models.[\[1\]](#)

Table 2: Biological Activity of **CI-1015**

Parameter	Value	Species/Model	Reference
CCK-B Receptor Binding Affinity (nM)	3.0	-	<a href="#">[1]</a>
CCK-A Receptor Binding Affinity (nM)	2900	-	<a href="#">[1]</a>
CCK-B Antagonist Profile (Ke in nM)	34	Rat ventromedial hypothalamus assay	<a href="#">[1]</a>
Minimum Effective Dose (MED) for anxiolytic-like profile (μg/kg, oral)	0.1	Rat X-maze anxiety paradigm	<a href="#">[1]</a>

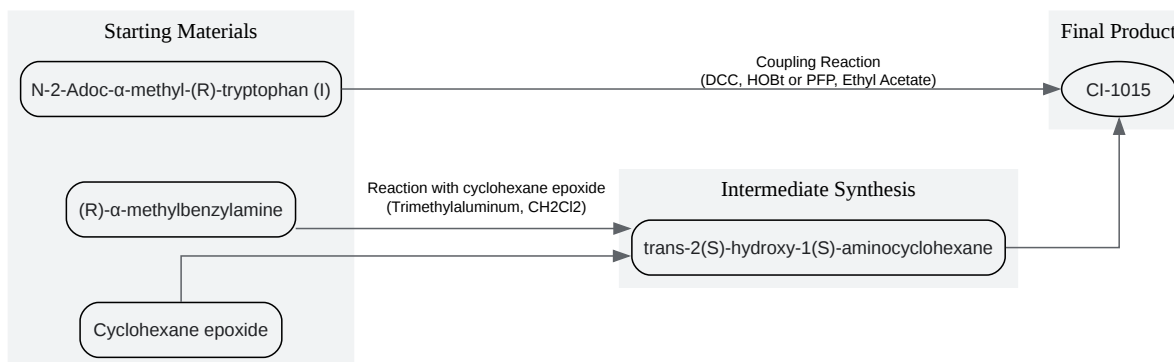
## Experimental Protocols

The synthesis of **CI-1015** involves the coupling of N-2-Adoc- $\alpha$ -methyl-(R)-tryptophan with optically active trans-2(S)-hydroxy-1(S)-aminocyclohexane.[2] While a detailed, step-by-step protocol with specific quantities, reaction times, and purification methods is not fully available in the public domain, the key steps are outlined below.

#### General Procedure:

- Preparation of N-2-Adoc- $\alpha$ -methyl-(R)-tryptophan (I): This starting material is prepared using previously described methods.[2]
- Synthesis of trans-2(S)-hydroxy-1(S)-aminocyclohexane: This is synthesized by reacting (R)- $\alpha$ -methylbenzylamine with cyclohexane epoxide in the presence of trimethylaluminum in CH<sub>2</sub>Cl<sub>2</sub>. [2]
- Coupling Reaction: N-2-Adoc- $\alpha$ -methyl-(R)-tryptophan (I) is coupled with the synthesized amine using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) or pentafluorophenol (PFP) in ethyl acetate.[2]
- Receptor Binding Assays: The binding affinities of **CI-1015** for CCK-A and CCK-B receptors were determined using standard radioligand binding assays.
- In Vivo Efficacy (Anxiety Model): The anxiolytic-like effects of orally administered **CI-1015** were evaluated in a standard anxiety paradigm, the X-maze, in rats. The minimum effective dose (MED) was determined.[1]
- CCK-B Antagonist Profile: The antagonist profile was assessed in the rat ventromedial hypothalamus assay to determine the equilibrium dissociation constant (K<sub>e</sub>).[1]

## Visualizations



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Caption: Synthesis workflow for **CI-1015**.

Note on Signaling Pathways: Detailed information on the specific intracellular signaling pathways modulated by **CI-1015**'s antagonism of the CCK-B receptor is not extensively described in the reviewed literature. Further research would be required to elucidate these downstream effects. in the reviewed literature. Further research would be required to elucidate these downstream effects.

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## References

- 1. Second generation "peptoid" CCK-B receptor antagonists: identification and development of N-(adamantylloxycarbonyl)- $\alpha$ -methyl-(R)-tryptophan derivative (CI-1015) with an improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [An In-depth Technical Guide to the Peptoid Structure of CI-1015]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668927#understanding-the-peptoid-structure-of-ci-1015]

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